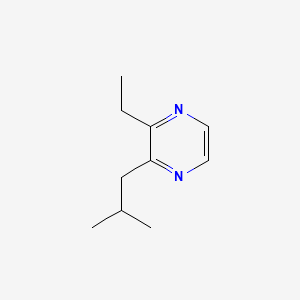

Pyrazine, 2-ethyl-3-(2-methylpropyl)-

Beschreibung

BenchChem offers high-quality Pyrazine, 2-ethyl-3-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, 2-ethyl-3-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

38028-70-5 |

|---|---|

Molekularformel |

C10H16N2 |

Molekulargewicht |

164.25 g/mol |

IUPAC-Name |

2-ethyl-3-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C10H16N2/c1-4-9-10(7-8(2)3)12-6-5-11-9/h5-6,8H,4,7H2,1-3H3 |

InChI-Schlüssel |

TZTYFJFAKSOJEG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC=CN=C1CC(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pyrazine, 2-ethyl-3-(2-methylpropyl)- chemical properties and structure

Structure, Properties, and Synthetic Utility in Drug Discovery

Abstract

Pyrazine, 2-ethyl-3-(2-methylpropyl)- (CAS 38028-70-5), also known as 2-ethyl-3-isobutylpyrazine, represents a significant structural motif in both flavor chemistry and medicinal chemistry. While alkylpyrazines are classically associated with the organoleptic profiles of roasted foods (Maillard reaction products), this specific congener serves as a critical model for understanding the lipophilic tuning of the pyrazine pharmacophore. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways (including Minisci radical alkylation), and metabolic stability profiles relevant to drug design.

Chemical Identity & Structural Analysis[1][2]

The pyrazine core is a

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | 2-Ethyl-3-(2-methylpropyl)pyrazine |

| Common Name | 2-Ethyl-3-isobutylpyrazine |

| CAS Registry Number | 38028-70-5 |

| Molecular Formula | |

| SMILES | CCC1=NC=C(N=1)CC(C)C |

| Molecular Weight | 164.25 g/mol |

Structural Geometry

The molecule possesses a planar pyrazine ring. The isobutyl group at position 3 adopts a conformation that minimizes steric clash with the adjacent ethyl group at position 2. This "ortho-like" substitution pattern creates a hydrophobic pocket on one face of the ring, which is critical for:

-

Receptor Binding: Mimicking the hydrophobic side chains of amino acids (e.g., Leucine/Isoleucine) in peptidomimetics.

-

Metabolic Shielding: The steric bulk of the isobutyl group can partially shield the N4-nitrogen from enzymatic oxidation, although the alkyl chains themselves remain vulnerable.

Physicochemical Profile

Understanding the physicochemical baseline is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value / Prediction | Relevance to Drug Dev |

| LogP (Octanol/Water) | ~3.2 ± 0.3 | High membrane permeability; potential for blood-brain barrier (BBB) penetration. |

| Boiling Point | 205–210 °C (est. at 760 mmHg) | Relevant for purification via distillation. |

| Water Solubility | Low (< 50 mg/L) | Requires co-solvents (DMSO, PEG) for biological assays. |

| pKa (Conjugate Acid) | ~0.6 | Very weak base; remains unprotonated at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Excellent range for oral bioavailability (Rule of 5 compliant). |

Spectral Characteristics (Diagnostic)

-

H-NMR (400 MHz,

- 8.2–8.4 (m, 2H, Pyrazine-H): Characteristic aromatic signals.

-

2.8 (q, 2H, Ethyl-

-

2.6 (d, 2H, Isobutyl-

- 2.1 (m, 1H, Isobutyl-CH): Methine multiplet.

-

1.2 (t, 3H, Ethyl-

-

0.9 (d, 6H, Isobutyl-

-

MS (EI, 70 eV): Molecular ion

at m/z 164. Base peak likely at m/z 121 (loss of propyl radical from isobutyl) or m/z 135 (loss of ethyl).

Synthetic Routes & Process Chemistry

For research and development, two primary routes are recommended. The Classical Condensation is preferred for gram-scale purity, while the Minisci Radical Alkylation is the "medicinal chemistry" route for rapid analog generation.

Route A: Classical Condensation (High Purity)

This route involves the condensation of a diamine with an

-

Precursor: 2-Methylheptane-4,5-dione.

-

Reagent: Ethylenediamine.

-

Oxidant: KOH/Ethanol (air oxidation) or

dehydrogenation.

Protocol:

-

Condensation: Dissolve 2-methylheptane-4,5-dione (1.0 eq) in methanol at 0°C. Add ethylenediamine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

-

Dehydration: The intermediate dihydropyrazine is unstable.

-

Aromatization: Add KOH (2.0 eq) and bubble air through the refluxing solution for 4 hours.

-

Workup: Evaporate solvent, extract with diethyl ether, wash with brine, dry over

. -

Purification: Fractional distillation under reduced pressure.

Route B: Minisci Radical Alkylation (Rapid Access)

This method allows for the direct functionalization of commercially available 2-ethylpyrazine.

-

Radical Source: Isobutyric acid.

-

Oxidant: Ammonium persulfate

. -

Catalyst: Silver nitrate

.

Protocol (Self-Validating):

-

Setup: In a biphasic system of water/DCM (1:1), dissolve 2-ethylpyrazine (10 mmol) and isobutyric acid (30 mmol).

-

Catalyst: Add

(1 mmol, 10 mol%). -

Initiation: Add

(30 mmol) slowly at 40°C. Note: Evolution of -

Quench: Neutralize with NaOH solution.

-

Isolation: Separate organic layer.

-

Purification: Flash chromatography (Hexane/EtOAc) is mandatory to separate the 2,3-isomer from the 2,5- and 2,6-isomers.

Caption: Figure 1. Minisci radical alkylation workflow for the synthesis of 2-ethyl-3-isobutylpyrazine from 2-ethylpyrazine.

Reactivity & Metabolic Stability

In a drug discovery context, the metabolic stability of the alkyl side chains is the primary liability.

Metabolic Pathways (CYP450)

Alkylpyrazines are extensively metabolized by Cytochrome P450 enzymes.

-

Benzylic Hydroxylation: The

-carbons of the ethyl and isobutyl groups are "benzylic-like" due to the electron-deficient pyrazine ring. This is the fastest metabolic route. - -Oxidation: The terminal methyl groups of the isobutyl chain are susceptible to oxidation to alcohols and subsequently carboxylic acids.

-

N-Oxidation: Formation of pyrazine N-oxides is possible but less favored than alkyl oxidation.

Experimental Validation (Microsomal Stability Assay):

-

Incubate compound (1

M) with human liver microsomes (HLM) and NADPH. -

Monitor disappearance via LC-MS/MS.

-

Expected Result: High intrinsic clearance (

) due to rapid alkyl oxidation. -

Mitigation Strategy: Fluorination of the alkyl chain or steric blocking (e.g., using a tert-butyl group instead of isobutyl) can improve half-life.

Caption: Figure 2. Predicted metabolic fate of 2-ethyl-3-isobutylpyrazine in human liver microsomes.

Applications in Drug Development[6]

While often overlooked as "flavor molecules," alkylpyrazines serve as valuable scaffolds:

-

Fragment-Based Drug Design (FBDD): The pyrazine ring is a bioisostere for pyridine and benzene. The 2,3-substitution pattern provides a specific vector for probing hydrophobic pockets in kinase active sites (e.g., ATP-binding pockets).

-

Lipophilicity Tuning: The isobutyl group adds significant lipophilicity (+LogP ~1.5 vs methyl). This can be used to improve the blood-brain barrier permeability of polar drugs by appending this moiety as a "grease" element.

-

Intermediate Utility: The pyrazine nitrogen atoms can be coordinated to metals (Ru, Pt) for metallodrugs, where the bulky isobutyl group controls the geometry of the complex.

References

-

Synthesis of Alkylpyrazines: Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods.[2][4][5][6][7] Journal of Agricultural and Food Chemistry.Link

-

Minisci Reaction Mechanism: Minisci, F., et al. (1971). Homolytic acylation of heteroaromatic bases. Tetrahedron.Link

-

Metabolism of Pyrazines: Kremer, J. I., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research.Link

-

Pyrazine Pharmacophore: Miniyar, P. B., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: A review. Mini-Reviews in Medicinal Chemistry.Link

-

General Properties: National Institute of Technology and Evaluation (NITE). CAS 38028-70-5 Data.Link

Sources

- 1. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-乙基-3-甲基吡嗪 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]

- 4. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

2-ethyl-3-isobutylpyrazine CAS 38028-70-5 safety data sheet

This is an in-depth technical guide for 2-ethyl-3-isobutylpyrazine (CAS 38028-70-5) . This document is designed for researchers and drug development professionals, moving beyond the standard Safety Data Sheet (SDS) to include synthesis logic, analytical validation, and advanced handling protocols.[1]

CAS Registry Number: 38028-70-5 Chemical Family: Alkylpyrazines Synonyms: 2-ethyl-3-(2-methylpropyl)pyrazine; 3-Ethyl-2-isobutylpyrazine[1]

Executive Summary & Chemical Identity

2-Ethyl-3-isobutylpyrazine is a specialized alkylpyrazine derivative characterized by its green, earthy, and bell-pepper-like organoleptic profile.[1] Unlike its widely used analog 2-isobutyl-3-methoxypyrazine (IBMP), this compound lacks the methoxy group, significantly altering its polarity, volatility, and metabolic stability.[1]

It is primarily a research chemical or intermediate in the synthesis of complex flavorants and pharmaceutical scaffolds.[1] Due to its structural similarity to potent odorants, it requires rigorous containment to prevent cross-contamination in sensory or analytical laboratories.[1]

Physicochemical Profile

Note: Data represents experimental values where available, or high-confidence estimates based on structural analogs (e.g., 2-isobutyl-3-methylpyrazine).

| Property | Value / Estimate | Context for Researchers |

| Molecular Formula | C₁₀H₁₆N₂ | -- |

| Molecular Weight | 164.25 g/mol | Useful for MS interpretation (Parent ion m/z 164).[1] |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure.[1] |

| Boiling Point | ~215–225 °C (at 760 mmHg) | Estimate.[1] Significantly higher than methyl-analogs due to increased carbon chain length.[1] |

| Flash Point | > 85 °C (Closed Cup) | Classified as a Combustible Liquid (Class IIIA) .[1] |

| Density | ~0.94–0.96 g/cm³ | Less dense than water; phase separates easily.[1] |

| LogP (Octanol/Water) | ~3.2 (Predicted) | Highly lipophilic; penetrates cell membranes; potential for bioaccumulation in lipid bilayers.[1] |

| Solubility | Insoluble in water; Soluble in EtOH, DCM, Hexane | Use non-polar solvents for extraction.[1] |

Hazard Assessment & Toxicology (GHS)

While specific toxicological monographs (e.g., FEMA/JECFA) may be limited for this specific isomer compared to the methoxy-variant, its hazard profile is extrapolated from the alkylpyrazine class.[1]

GHS Classification (Self-Classification)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

Mechanism of Action (Toxicology)[1][2]

-

Irritation: Alkylpyrazines are lipophilic nitrogen bases.[1] Upon contact with mucous membranes, they can disrupt the lipid bilayer and potentially act as weak proton acceptors, leading to local tissue irritation.[1]

-

Sensitization: Unlike some aldehydes, pyrazines are generally low-risk sensitizers, but the isobutyl side chain increases lipophilicity, potentially enhancing dermal absorption.[1]

Synthesis & Analytical Validation

For researchers synthesizing or verifying this compound, distinguishing it from isomers (e.g., 2-sec-butyl-3-ethylpyrazine) is critical.[1]

Synthesis Logic (Condensation Route)

The most robust synthesis involves the condensation of a diamine with a diketone, followed by oxidation.[1]

-

Precursors: 1,2-diamino-4-methylpentane (Isobutyl fragment) + 2,3-pentanedione (Ethyl fragment).[1]

-

Reaction: Condensation yields a dihydropyrazine intermediate.[1]

-

Oxidation: Catalytic dehydrogenation (e.g., KOH/MnO₂) yields the aromatic pyrazine.[1]

-

Challenge: Regioselectivity is poor. You will likely obtain a mixture of 2-ethyl-3-isobutylpyrazine and 2-ethyl-?-(isobutyl)pyrazine isomers.[1]

Analytical Workflow (Differentiation)

GC-MS is the gold standard. [1]

-

Column: Polar (WAX) columns provide better separation of pyrazine isomers than non-polar (DB-5).[1]

-

Mass Spectrum (EI, 70eV):

Analytical Decision Tree (DOT Visualization)

Figure 1: Analytical workflow for verifying the identity of 2-ethyl-3-isobutylpyrazine, emphasizing the separation of isomers.

Handling & Storage Protocol

This protocol ensures the integrity of the chemical (preventing oxidation) and the safety of the researcher.[1]

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Argon or Nitrogen blanket is mandatory. Alkylpyrazines can N-oxidize or polymerize slowly upon exposure to air and light.[1]

-

Container: Amber glass with Teflon-lined cap.[1] Avoid plastics for long-term storage due to permeation.[1]

Handling "Self-Validating" Workflow

-

Equilibration: Allow the bottle to reach room temperature before opening to prevent condensation of atmospheric moisture (which accelerates degradation).[1]

-

Aliquot: Use a glass syringe or glass pipette. Do not pour.

-

Reseal: Purge headspace with nitrogen immediately after use.[1]

-

Odor Control: All handling must occur in a fume hood. Double-glove (Nitrile) is recommended to prevent "persistent odor" on skin.[1]

Emergency Response Procedures

Spill Management

Scenario: 50 mL bottle breakage in a lab.

-

Evacuate: The odor will be overwhelming.[1] Clear the immediate area.[1]

-

PPE: Wear organic vapor respirator (Type A), goggles, and butyl rubber gloves.[1]

-

Containment: Do not use water (immiscible). Use vermiculite or activated charcoal pads.[1] Charcoal is preferred to adsorb the odor.[1]

-

Neutralization: Wipe the surface with a weak acidic solution (e.g., 5% Citric Acid or dilute HCl).[1] Pyrazines are basic; protonation renders them non-volatile salts, effectively killing the odor.[1]

-

Disposal: Seal waste in a heavy-duty bag immediately and transfer to a chemical waste drum.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[1] Remove contact lenses.[1][3][4] Consult an ophthalmologist (alkaline nature can damage cornea).[1]

-

Skin Contact: Wash with soap and water.[1][2][4] Crucial: If odor persists, wash with a slightly acidic soap or lemon juice to neutralize the amine.[1]

-

Inhalation: Move to fresh air. If respiratory irritation occurs (coughing), seek medical attention.

Safety Decision Logic (DOT Visualization)

Figure 2: Decision matrix for emergency response, highlighting the chemical-specific neutralization step for odor control.

References

-

PubChem. (2024).[1] Pyrazine, 2-ethyl-3-(2-methylpropyl)- (Compound).[1][5][6] National Library of Medicine.[1] [Link][1]

-

The Good Scents Company. (2023).[1] 2-butyl-3-ethyl pyrazine (Isomer Data). [Link][1]

-

European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria. [Link]

-

FEMA. (2023). Flavor Ingredient Library (General Pyrazine Safety Assessment). Flavor and Extract Manufacturers Association.[1] [Link]

Sources

Odor profile of 2-ethyl-3-isobutylpyrazine vs 2-isobutyl-3-methoxypyrazine

The Odor Profile of 2-Ethyl-3-Isobutylpyrazine vs. 2-Isobutyl-3-Methoxypyrazine guide follows below.

An In-Depth Technical Guide for Flavor Chemists & Drug Developers[1][2]

Executive Summary

This technical guide analyzes the critical Structure-Odor Relationships (SOR) between two structurally related but sensorially distinct pyrazine derivatives: 2-ethyl-3-isobutylpyrazine (an alkylpyrazine) and 2-isobutyl-3-methoxypyrazine (a methoxypyrazine, often abbreviated as IBMP).[1][2]

For researchers in drug development and sensory science, understanding the distinction is vital. While IBMP is the industry standard for potent "green/vegetative" notes (characteristic of Capsicum and Cabernet Sauvignon) with an ultralow threshold, its alkyl analogs (like 2-ethyl-3-isobutylpyrazine) shift drastically toward "nutty," "earthy," or "roasted" profiles with thresholds orders of magnitude higher. This guide elucidates the chemesthetic impact of the methoxy substituent , receptor binding mechanics, and protocols for synthesis and detection.

Molecular Architecture & Physicochemical Properties[1][3]

The fundamental difference lies in the substituent at position 3 (or 2, depending on numbering conventions relative to the nitrogen). The presence of the oxygen atom in the methoxy group of IBMP creates a strong electron-donating effect and a specific steric profile that alkyl groups cannot mimic.

| Feature | 2-Isobutyl-3-Methoxypyrazine (IBMP) | 2-Ethyl-3-Isobutylpyrazine (Alkyl Analog) |

| CAS Number | 24683-00-9 | Theoretical / Non-Standard Commercial Isomer(Proxy: 2-Isobutyl-3-methylpyrazine, CAS 13925-06-9) |

| Structure | Pyrazine ring + Isobutyl + Methoxy (-OCH₃) | Pyrazine ring + Isobutyl + Ethyl (-CH₂CH₃) |

| Electronic Character | High electron density at N-atoms due to methoxy resonance.[1][2] | Inductive electron donation from alkyl groups only.[2] |

| LogP (Hydrophobicity) | ~2.6 (Moderate) | ~3.0 (Higher lipophilicity) |

| Volatility | Moderate (BP ~215°C) | Moderate-High (BP ~200°C) |

Technical Note on Nomenclature: "2-ethyl-3-isobutylpyrazine" is rarely encountered as a commercial isolate.[1][2] In this guide, we treat it as the definitive alkyl analog to IBMP, referencing data from the closely related 2-isobutyl-3-methylpyrazine to validate the sensory shift.[1]

Sensory Characterization: The "Green" vs. "Nutty" Divide[4][5]

The substitution of a methoxy group for an alkyl group triggers one of the most dramatic sensory shifts in flavor chemistry.[2]

3.1 Odor Detection Thresholds (ODT)

The oxygen atom in IBMP acts as a "potency anchor," lowering the detection threshold by a factor of nearly 10,000 compared to alkyl analogs.

| Compound | Odor Quality | Detection Threshold (Water) | Detection Threshold (Oil/Matrix) |

| 2-Isobutyl-3-Methoxypyrazine | Green Bell Pepper , Galbanum, Peas, Earthy | 2 ng/L (2 ppt) | 10–15 ng/L (Red Wine) |

| 2-Isobutyl-3-Methylpyrazine | Green-Herbal, Nutty , Earthy, Cocoa | 35,000 ng/L (35 ppb) | >100 ppb |

| 2-Ethyl-3-Isobutylpyrazine | Roasted , Nutty, Fatty, Weak Green | Predicted: >50 ppb | High (Masking Agent) |

3.2 Dose-Response & Application

-

IBMP (The Potent Impurity): In drug development, IBMP is often a trace impurity in pharmaceutical excipients derived from plant sources.[2] Even at picogram levels, it imparts a "musty/moldy" off-note that can lead to batch rejection.[2]

-

Alkylpyrazines (The Masking Agents): 2-ethyl-3-isobutylpyrazine and its analogs are used in flavor masking .[1][2] Their "roasted/nutty" profile effectively covers bitter API (Active Pharmaceutical Ingredient) aftertastes without introducing the polarizing "vegetative" note of methoxypyrazines.[2]

Mechanistic Basis of Olfaction (SOR)[2]

The extreme potency of IBMP is attributed to its specific binding affinity with the human olfactory receptor OR5K1 and potentially others.[2]

-

The "Methoxy" Hook: The methoxy group functions as a hydrogen bond acceptor within the receptor pocket.[2] It locks the molecule into a rigid conformation that perfectly spans the receptor's hydrophobic pocket (for the isobutyl tail) and the polar activation site.[2]

-

The Alkyl Failure: Replacing the methoxy with an ethyl group removes the H-bond acceptor capability.[1][2] The molecule still fits the hydrophobic pocket (hence the "earthy" overlap) but fails to trigger the high-affinity "green" signal, resulting in a much weaker "nutty" perception.

Visualization: Structure-Odor Pathway

Caption: Divergent signaling pathways driven by the Methoxy vs. Alkyl substituent.[2]

Experimental Protocols

5.1 Synthesis of 2-Isobutyl-3-Methoxypyrazine (High Purity)

Objective: Synthesize IBMP for use as a reference standard in off-note detection.

Reagents: Leucinamide hydrochloride, Glyoxal (40% aq), Sodium hydroxide, Methanol, Diazomethane (or Trimethyloxonium tetrafluoroborate for safer methylation).

Protocol:

-

Condensation: Dissolve leucinamide HCl (10 mmol) in methanol at -10°C. Add glyoxal (12 mmol) and NaOH (25 mmol). Stir at 0°C for 3 hours, then warm to room temperature (RT) for 12 hours.

-

Acidification: Acidify to pH 5 with HCl. Extract with ethyl acetate to remove non-polar byproducts.[2]

-

Methylation (The Critical Step):

-

Purification: The product is volatile.[2] Concentrate under reduced pressure (do not heat >40°C). Purify via flash chromatography (Hexane/EtOAc 9:1).

-

Validation: Confirm structure via GC-MS (m/z 166 molecular ion, base peak m/z 124).

5.2 Analytical Detection: HS-SPME-GC-MS

Objective: Detect trace IBMP in drug formulations or wine matrices.[1][2]

Parameters:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Essential for low MW volatiles.[2]

-

Incubation: 10 mL sample + 3g NaCl (salting out) in 20 mL vial. 45°C for 15 min.

-

Extraction: 45°C for 40 min with agitation (250 rpm).

-

GC Conditions:

Applications in Pharma & Food Science[1]

Flavor Masking (Alkylpyrazines)

2-ethyl-3-isobutylpyrazine (and related alkyls) are excellent candidates for masking metallic or bitter notes in oral suspensions.[1][2]

-

Mechanism: Cross-modal suppression.[2] The "roasted" aroma cognitively suppresses the perception of bitterness (which is evolutionarily associated with toxicity), whereas the "green" note of IBMP often enhances bitterness perception.

Off-Note Troubleshooting (Methoxypyrazines)

In plant-based protein isolates (pea, soy), IBMP is a recalcitrant off-flavor.[2]

-

Removal: Due to its low threshold and hydrophobicity, IBMP is difficult to remove via evaporation.

-

Solution: Supercritical CO₂ extraction or competitive binding with cyclodextrins is required.[2]

References

-

Buttery, R. G., et al. (1969).[2][4] "Characterization of some volatile constituents of bell peppers." Journal of Agricultural and Food Chemistry. [2]

-

Mihara, S., & Masuda, H. (1988).[5][6] "Structure-Odor Relationships for Disubstituted Pyrazines." Journal of Agricultural and Food Chemistry. [2]

-

Lacey, M. J., et al. (1991).[2] "Methoxypyrazines in Sauvignon blanc grapes and wines." American Journal of Enology and Viticulture.[2]

-

Polaskova, P., et al. (2008).[2] "Perception of wine odorants: A review of thresholds." Journal of Food Science.

-

BenchChem. (2025).[2] "Sensory Profile Comparison of Alkylpyrazines." BenchChem Technical Library. [2]

Sources

Technical Guide: Occurrence and Analysis of 2-Ethyl-3-(2-methylpropyl)pyrazine in Roasted Coffee

This guide provides an in-depth technical analysis of 2-ethyl-3-(2-methylpropyl)pyrazine (also known as 2-ethyl-3-isobutylpyrazine ) within the complex matrix of roasted coffee volatiles.

Executive Summary

2-Ethyl-3-(2-methylpropyl)pyrazine (CAS: 38028-70-5) is a specific alkylpyrazine formed during the roasting of coffee beans. While less dominant in concentration than the major "nutty" markers (e.g., 2-ethyl-3-methylpyrazine or 2,3-diethyl-5-methylpyrazine), it represents a critical class of Strecker degradation products that contribute to the "roasted," "earthy," and "green-nutty" complexity of the coffee aroma profile.

This guide details the physicochemical identity, formation mechanisms via the Maillard reaction, and the rigorous analytical protocols (SIDA-GC-MS) required for its detection and quantification.

Chemical Profile & Identity

Understanding the specific isomer is crucial for accurate analysis, as alkylpyrazines often co-elute or share similar mass spectral fragmentation patterns.

| Property | Specification |

| IUPAC Name | 2-ethyl-3-(2-methylpropyl)pyrazine |

| Common Synonyms | 2-Ethyl-3-isobutylpyrazine; 3-Ethyl-2-isobutylpyrazine |

| CAS Number | 38028-70-5 |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Odor Character | Roasted, nutty, with earthy/green nuances (characteristic of isobutyl-substituted pyrazines). |

| Odor Threshold | Estimated at 0.1–10 ppb in water (based on structural analogs). |

| LogP (Predicted) | ~3.2 (Hydrophobic; binds to coffee oils/lipids). |

CRITICAL DISTINCTION: Do not confuse this compound with 2-isobutyl-3-methoxypyrazine (IBMP) . IBMP is the potent "bell pepper/earthy" compound (threshold: 2 ppt) often associated with the "Potato Taste Defect" in East African coffees. The compound is an alkylpyrazine , which contributes primarily to the roasted background rather than a vegetable off-note.

Biosynthesis & Formation Mechanism

The formation of 2-ethyl-3-isobutylpyrazine is thermally driven and follows the Maillard Reaction pathway, specifically involving the Strecker Degradation of specific amino acids.

Precursor Specificity

-

Isobutyl Group Source: L-Leucine . The Strecker degradation of Leucine yields 3-methylbutanal (isovaleraldehyde), which provides the isobutyl carbon skeleton.

-

Ethyl Group Source: Fragmentation of reducing sugars (e.g., glucose, fructose) or degradation of Alanine/Threonine yielding acetaldehyde or other C2 fragments.

-

Nitrogen Source: Free amino acids or peptides in the green coffee bean.

Reaction Pathway Diagram

The following diagram illustrates the condensation pathway leading to the formation of this specific dialkylpyrazine.

Figure 1: Formation pathway via Strecker degradation of Leucine and sugar fragmentation.[1][2][3][4][5][6][7][8][9]

Analytical Methodology

Due to the trace concentrations (ng/g to µg/g range) and the complex coffee matrix (containing >1000 volatiles), standard GC-MS is often insufficient. The Self-Validating Protocol below utilizes Stable Isotope Dilution Analysis (SIDA).

Protocol: SIDA-GC-MS Quantification

Objective: Accurate quantification of 2-ethyl-3-isobutylpyrazine without matrix interference.

| Step | Procedure | Rationale (Causality) |

| 1. Internal Standard | Spike ground coffee with [²H₃]-2-ethyl-3-methylpyrazine (or synthesized deuterated analog if available). | Corrects for analyte loss during extraction and MS response variations. |

| 2. Extraction (SAFE) | Perform Solvent Assisted Flavor Evaporation (SAFE) using dichloromethane. | Isolates volatiles from non-volatiles (lipids/melanoidins) at low temperature, preventing artifact formation. |

| 3. Fractionation | Fractionate the extract on a silica gel column (pentane/ether gradient). | Separates non-polar hydrocarbons from the semi-polar pyrazine fraction, reducing noise. |

| 4. Separation | Inject into GC-MS (DB-WAX or FFAP polar column). | Polar columns separate pyrazines based on polarity and hydrogen bonding, resolving isomers. |

| 5. Detection | Operate MS in SIM (Selected Ion Monitoring) mode. Target ions: M+ (164) and base peak (likely 121 or 149 ). | Maximizes sensitivity by ignoring background ions; specific to the alkylpyrazine fragmentation. |

Analytical Workflow Diagram

Figure 2: SIDA-GC-MS workflow for trace alkylpyrazine quantification.

Occurrence & Sensory Impact[10]

Quantitative Occurrence

In roasted coffee (Arabica and Robusta), alkylpyrazines constitute the second largest class of volatiles by mass (after furans).

-

Concentration: Typically found in the low µg/kg (ppb) range.

-

Roast Dependency: Concentration increases linearly with roast degree (Light < Medium < Dark) until pyrolysis temperatures (>230°C) begin to degrade the compound.

-

Species Difference: Robusta coffees generally exhibit higher total pyrazine levels than Arabica due to higher free amino acid content (specifically Leucine) in the green bean.

Sensory Contribution (Odor Activity)

While 2-ethyl-3-isobutylpyrazine is not the single dominant odorant, it functions as a synergist .

-

Odor Quality: Roasted, nutty, slightly earthy.[10]

-

Odor Activity Value (OAV):

.-

Even at low concentrations, if the threshold is low (ppb level), the OAV can exceed 1, making it aroma-active.

-

It contributes to the "base" roasted note, supporting the more volatile 2-ethyl-3,5-dimethylpyrazine (earthy/roasty).

-

References

-

Ghani, N. H. A., et al. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds. Journal of Agricultural and Food Chemistry. Link

-

Pickard, S., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry. Link

-

The Good Scents Company. 2-ethyl-3-isobutylpyrazine (CAS 38028-70-5) Data.[1][3][7][11]Link

-

Toci, A., et al. (2013). Volatile compounds as potential defective coffee beans' markers. Food Chemistry.[10][12][13] Link

-

Buffo, R. A., & Cardelli-Freire, C. (2004). Coffee flavor: an overview. Flavour and Fragrance Journal. Link

Sources

- 1. CAS Number Listing : Starting with 20665-85-4 to 41816-03-9 [thegoodscentscompany.com]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. CAS Numbers : From 00000020665854 to 00000041816039 [perflavory.com]

- 4. 4-methyl nonanoic acid, 45019-28-1 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. All Ingredients Information : Starting with B [thegoodscentscompany.com]

- 7. Molecular Weight Listing : Starting with 160.17 to 171.28 [thegoodscentscompany.com]

- 8. 3(or 2),4,5-trimethyl-3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-5-ol [thegoodscentscompany.com]

- 9. foodsciencejournal.com [foodsciencejournal.com]

- 10. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [perflavory.com]

- 11. CAS Numbers : Starting with 20665-85-4 to 41816-03-9 [thegoodscentscompany.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Alkylpyrazines in Maillard Reaction Flavor Development

Topic: Role of Alkylpyrazines in Maillard Reaction Flavor Development Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that serve as primary drivers of roasted, nutty, and earthy flavor profiles in thermally processed foods and pharmaceutical masking agents. Formed predominantly via the Maillard reaction, these compounds exhibit exceptionally low odor detection thresholds (often in the parts-per-billion range), making them high-impact aroma chemicals.[1] This guide provides a mechanistic analysis of their formation, structure-activity relationships (SAR), and protocols for their synthesis, control, and quantification in complex matrices.

Mechanistic Foundation: Formation Pathways

The generation of alkylpyrazines is not a single-step event but the result of a complex cascade initiating with the condensation of reducing sugars and amino acids. The core pathway involves Strecker Degradation , which provides the essential

The Strecker Degradation Cascade

-

Oxidation:

-dicarbonyls (formed from sugar fragmentation) react with -

Decarboxylation: The amino acid undergoes oxidative decarboxylation to yield a Strecker aldehyde (flavor active) and an

-aminoketone. -

Condensation: Two molecules of

-aminoketone condense to form a dihydropyrazine intermediate. -

Oxidation: The dihydropyrazine is oxidized (often by atmospheric oxygen) to form the stable, aromatic alkylpyrazine.

Visualization of Reaction Logic

The following diagram illustrates the critical "a + a + b" condensation logic where precursors determine the final substitution pattern.

Caption: Mechanistic pathway from precursor interaction to stable alkylpyrazine formation via Strecker degradation.

Structure-Activity Relationships (SAR)

The sensory potency of pyrazines is governed by the position and length of the alkyl side chains. A general rule of thumb in pyrazine SAR is that increasing substitution (up to a point) and asymmetry tends to lower the odor threshold , increasing potency.

Quantitative Odor Thresholds

The table below synthesizes odor detection thresholds (ODT) in water, highlighting the dramatic potency shift introduced by ethyl and methoxy groups compared to simple methyl substitutions.

| Compound | Structure | Odor Quality | ODT (Water) [ppb] |

| 2-Methylpyrazine | Monosubstituted | Green, nutty, raw potato | 60,000 |

| 2,5-Dimethylpyrazine | Disubstituted | Chocolate, roasted nuts | 800 |

| 2,6-Dimethylpyrazine | Disubstituted | Cocoa, roasted beef | 200 |

| 2,3,5-Trimethylpyrazine | Trisubstituted | Baked potato, earthy | 400 |

| 2-Ethyl-3,5-dimethylpyrazine | Trisubstituted | Burnt almond, cocoa, coffee | 1.0 |

| 2-Ethyl-3,6-dimethylpyrazine | Trisubstituted | Filbert, hazelnut, cocoa | 0.4 |

| 2-Isobutyl-3-methoxypyrazine | Alkoxy-substituted | Green pepper, earthy (Bell Pepper) | 0.002 |

Key Insight: The substitution of a methyl group with an ethyl group (e.g., moving from trimethylpyrazine to 2-ethyl-3,5-dimethylpyrazine) can reduce the threshold by two orders of magnitude (400 ppb

Synthesis & Control Parameters

To modulate flavor profiles in a controlled environment, three primary variables must be manipulated: Precursor Composition, pH, and Temperature.

Precursor Selection (The "Amino Acid Code")

The nitrogen source dictates the alkyl side chain:

-

Glycine: Yields unsubstituted or methyl-substituted pyrazines (simplest).

-

Alanine: Yields methyl-substituted pyrazines (e.g., trimethylpyrazine).

-

Threonine/Serine: Yields ethyl-substituted pyrazines (via formation of

-ketobutyrate). -

Valine/Leucine: Yields isopropyl/isobutyl pyrazines (via Strecker aldehydes).

Critical Reaction Conditions

-

pH: Alkylpyrazine formation is base-catalyzed .

-

Mechanism: Alkaline conditions favor the nucleophilic attack of the amino group on the carbonyl carbon.

-

Protocol: Adjusting reaction matrix pH from 5.0 to 8.0 can increase pyrazine yield by >500%.

-

-

Temperature: High activation energy (

) is required.-

Threshold: Significant formation begins >100°C (roasting/baking temperatures).

-

Kinetics: Reaction rates typically follow pseudo-zero-order kinetics in abundant precursor systems.

-

-

Water Activity (

): Optimum formation occurs at

Analytical Methodologies

Quantifying alkylpyrazines requires rigorous extraction due to their volatility and often trace-level concentrations.

Recommended Protocol: SIDA-HS-SPME-GC-MS

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accuracy to account for matrix effects and extraction variances.

Step-by-Step Methodology:

-

Internal Standard Spiking: Add a known amount of isotopically labeled standard (e.g.,

-2,3,5-trimethylpyrazine) to the sample matrix. -

Equilibration: Seal sample in a headspace vial. Incubate at 60°C for 30 mins to equilibrate volatiles.

-

Extraction (SPME): Expose a DVB/CAR/PDMS fiber to the headspace for 30 mins. This tri-phase fiber covers the polarity range of various pyrazines.

-

Desorption: Desorb fiber in GC injector (splitless mode) at 250°C for 5 mins.

-

Separation: Use a polar column (e.g., DB-WAX or SolGel-Wax) to separate pyrazines from non-polar lipid co-extractives.

-

Detection: Operate MS in SIM (Selected Ion Monitoring) mode, tracking specific parent/daughter ions for maximum sensitivity.

Analytical Workflow Diagram

Caption: Standardized SIDA-HS-SPME-GC-MS workflow for precise alkylpyrazine quantification.

Industrial Application & Modulation

In drug development and food science, alkylpyrazines are used not just for flavor, but for masking .

-

Bitterness Masking: The "roasted" character of 2,5-dimethylpyrazine effectively suppresses the perception of bitter alkaloids (e.g., caffeine, quinine) and hydrophobic APIs (Active Pharmaceutical Ingredients) through cross-modal sensory integration.

-

Process Markers: The ratio of 2,5-dimethylpyrazine (DMP) to trimethylpyrazine (TMP) is a validated industrial index for roasting degree.

-

Ratio

1.0: Optimal roast (Cocoa/Coffee). -

Ratio < 1.0: Over-roasted/Burnt.

-

References

-

Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry. Link

-

Mihara, S., & Masuda, H. (1988).[2] Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry. Link

-

Adams, A., et al. (2008). Chemosensory characterisation of Maillard reaction products. Chemical Senses. Link

-

Blank, I., et al. (1992). Sensory properties of oxygenated pyrazines. Journal of Agricultural and Food Chemistry. Link

-

Siegmund, B., & Murkovic, M. (2004). Changes in chemical composition of pumpkin seeds during the roasting process. Journal of Food Engineering. Link

-

Leffingwell & Associates. (2023). Odor Thresholds for Chemicals with Established Occupational Health Standards. Link

Sources

An In-Depth Technical Guide to the Organoleptic Properties of Alkylpyrazines, with a Focus on 2-Isobutyl-3-methoxypyrazine as a Case Study

Executive Summary

This technical guide provides a comprehensive overview of the organoleptic properties of alkylpyrazines, a class of potent aroma compounds critical to the flavor profiles of numerous food and beverage products. While direct sensory data for 2-ethyl-3-isobutylpyrazine is not extensively available in scientific literature, this guide extrapolates its likely sensory characteristics based on established structure-odor relationships within the pyrazine family. To provide the depth of analysis required by researchers and drug development professionals, this document uses the extensively studied and structurally related compound, 2-isobutyl-3-methoxypyrazine (IBMP), as a detailed case study. We will explore its distinct sensory profile, quantitative sensory thresholds, and the rigorous experimental protocols used for its evaluation. This guide is designed to serve as a foundational resource for understanding and investigating the sensory impact of potent heterocyclic aroma compounds.

Introduction to Alkylpyrazines

Alkylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds renowned for their potent and diverse aroma profiles.[1] They are significant contributors to the flavor of a wide range of thermally processed foods, including coffee, cocoa, and baked goods, where they are typically formed via the Maillard reaction.[2][3] The sensory characteristics of these compounds are highly dependent on the nature, position, and size of their alkyl substituent groups.[4]

The Case of 2-Ethyl-3-isobutylpyrazine: A Structural Prediction

Specific, peer-reviewed sensory data for 2-ethyl-3-isobutylpyrazine is scarce. However, we can predict its likely organoleptic profile based on well-documented structure-odor relationships for disubstituted pyrazines.

-

Ethyl Group Contribution : Pyrazines substituted with smaller alkyl groups, such as ethyl or methyl, are generally associated with nutty, roasted, and cocoa-like notes.[4]

-

Isobutyl Group Contribution : Longer alkyl-substituted pyrazines tend to impart green, earthy, or bell pepper-like odors.[4][5]

Based on this, it is hypothesized that 2-ethyl-3-isobutylpyrazine would present a complex aroma profile, likely characterized by a combination of roasted, nutty notes from the ethyl group and green, possibly vegetative or earthy undertones from the isobutyl group. Its overall sensory impact would be potent, a hallmark of the pyrazine family. To understand how such a profile would be technically evaluated, we will now turn to a comprehensive analysis of a closely related and well-characterized analogue.

A Case Study: 2-Isobutyl-3-methoxypyrazine (IBMP)

2-Isobutyl-3-methoxypyrazine (IBMP) is a naturally occurring pyrazine and a potent aroma compound responsible for the characteristic "green" note in many plants and food products.[6] It is perhaps most famous for imparting the distinctive green bell pepper aroma to certain wine varietals like Cabernet Sauvignon and Sauvignon blanc.[7][8]

Organoleptic Profile of IBMP

IBMP is defined by an extremely powerful and distinct aroma. Its primary descriptors include:

At very low concentrations, it contributes to freshness and complexity, but at higher concentrations, it is often considered a defect, imparting an aggressive "unripe" or vegetative character.[7]

Quantitative Sensory Data for IBMP

The sensory impact of IBMP is underscored by its exceptionally low odor detection threshold, meaning it can be perceived by the human nose at minute concentrations.[6] Thresholds are highly dependent on the matrix (the medium in which it is presented) due to differences in volatility and solubility.[11]

| Matrix | Odor Detection Threshold (ng/L or ppt) | Reference(s) |

| Water | 2 | [7][12] |

| White Wine | 1 - 8 | [7] |

| Red Wine | 10 - 16.8 | [7] |

These extremely low thresholds necessitate highly sensitive analytical techniques for both quantification and sensory evaluation.

Methodologies for Organoleptic Analysis

The evaluation of potent aroma compounds like pyrazines requires a combination of instrumental analysis and human sensory assessment.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique for identifying which specific volatile compounds in a complex mixture are responsible for an aroma.[1] It marries the separation power of a gas chromatograph with the unparalleled sensitivity of the human nose as a detector.[11]

-

Sample Preparation : Volatile compounds are extracted from the sample matrix. Common methods include:

-

Headspace Solid-Phase Microextraction (SPME) : An efficient, solvent-free method ideal for trapping volatile compounds from a liquid or solid sample's headspace.[13]

-

Solvent Extraction : Using a non-polar solvent to extract aroma compounds.

-

Simultaneous Distillation-Extraction (SDE) : A more exhaustive method for extracting volatiles.[1]

-

-

Gas Chromatographic Separation : The extracted volatiles are injected into a GC. The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity as they pass through a capillary column (e.g., a polar Carbowax or non-polar OV-101 column).[4]

-

Column Effluent Splitting : At the end of the column, the effluent is split into two pathways using a Y-splitter.

-

Olfactometric Detection : A trained sensory analyst (assessor) sniffs the effluent from the olfactory port. The assessor records the retention time, describes the perceived odor (e.g., "green pepper," "nutty"), and often rates its intensity for each "aroma event."[11]

-

Data Integration : The chromatogram from the MS detector is aligned with the olfactogram (the record of aroma events) from the assessor. This allows for the positive identification of the compounds responsible for specific aromas.

Caption: General workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

While GC-O identifies odor-active compounds, trained human sensory panels are essential for determining odor/taste thresholds and performing descriptive analysis.[14]

The 3-Alternative Forced Choice (3-AFC) test is a standard method for determining the concentration at which a stimulus can be reliably detected.[14]

-

Panelist Selection and Training : Panelists are screened for sensory acuity and trained to recognize the specific aroma of the target compound (e.g., IBMP).[14]

-

Sample Preparation : A stock solution of the purified pyrazine is created in a neutral medium (e.g., deionized water, 10% ethanol/water solution, or deodorized oil). A series of dilutions is prepared from this stock, typically in half-log or full-log steps.[14]

-

Testing Procedure : Panelists are presented with three samples in a single trial: two are "blanks" (the medium alone) and one contains the pyrazine at a specific concentration. The presentation is randomized. The panelist's task is to identify which of the three samples is different from the other two.

-

Ascending Concentration Series : The test begins with concentrations well below the expected threshold and increases incrementally.

-

Threshold Calculation : The individual detection threshold is calculated as the geometric mean of the last concentration that was not correctly identified and the first concentration that was correctly identified.[11] The group threshold is then determined by calculating the geometric mean of all individual panelists' thresholds.

Caption: Workflow for 3-Alternative Forced Choice (3-AFC) threshold testing.

Conclusion

The organoleptic properties of alkylpyrazines are a function of their molecular structure, concentration, and the matrix in which they are perceived. While data on 2-ethyl-3-isobutylpyrazine remains limited, established structure-odor relationships allow for a scientifically grounded prediction of a complex nutty, roasted, and green aroma profile. The detailed examination of 2-isobutyl-3-methoxypyrazine (IBMP) serves as an authoritative model for the technical evaluation of any potent pyrazine. The methodologies outlined herein, from instrumental GC-O analysis to human sensory panel threshold determination, represent the gold standard for characterizing such high-impact aroma compounds. These self-validating protocols provide the robust and reproducible data necessary for researchers in flavor chemistry, new product development, and quality control.

References

-

Besser, D. (1992). A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. Pharmaceutical Research, 9(10), 1321-1323.

- BenchChem. (2025). Technical Support Center: Measuring Alkylpyrazine Odor Thresholds. BenchChem.

-

Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.

-

Belhassan, A., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(10), 105131.

- Marais, J. (1997). Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review. South African Journal of Enology and Viticulture, 18(2).

-

PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 2-Isobutyl-3-methoxypyrazine, ≥99%, FG. MilliporeSigma.

-

ChemicalBook. (2026). 2-Methoxy-3-isobutyl pyrazine.

-

Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000027.

- Sinuco, D. C., et al. (2021). Structure-odor relationship of alkylpyrazines I. Chemical structures...

-

AROXA. (n.d.). 2-isobutyl-3-methoxypyrazine.

-

ACS Publications. (1988). Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry.

-

MedchemExpress. (n.d.). 2-Isobutyl-3-methoxypyrazine.

- ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

-

Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine.

-

AROXA. (n.d.). 2-isobutyl-3-methoxypyrazine (Beer).

-

Scent.vn. (n.d.). 2-Isobutyl-3-methoxypyrazine CAS# 24683-00-9.

- BenchChem. (2025). A Comparative Sensory Analysis: 2-Hydroxy-5-methylpyrazine Versus Other Alkylpyrazines.

-

Xiao, Z., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 26(11), 3148.

- Harris, R. L. N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 25(4), 231-237.

-

Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246–249.

-

Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References.

-

Guillaumie, S., et al. (2020). 3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines from the Gaillac area. OENO One, 54(4), 885–898.

- Feng, S., et al. (2021).

- OAKTrust. (n.d.). Reduction of 2-isobutyl-3-methoxypyrazine and 2-isopropyl-3-methoxypyrazine. Texas A&M University Libraries.

- Durham E-Theses. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University.

-

Jackson, M. C., et al. (2022). Assessing Alkyl Methoxypyrazines as Predictors of the Potato-Taste Defect in Coffee. ACS Food Science & Technology, 2(11), 1775–1783.

- Inxight Drugs. (n.d.). 2-ISOBUTYL-3-METHOXYPYRAZINE.

-

Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.

-

Ventos. (n.d.). 2-ISOBUTYL-3-METHOXYPYRAZINE NATURAL EU.

-

Li, H., et al. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. Foods, 10(6), 1215.

-

Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter. MilliporeSigma.

- ResearchGate. (2025). Alternative GC-MS approaches in the analysis of substituted pyrazines....

- BenchChem. (2025). Unraveling the Sensory Landscape of 2-Acetyl-3-ethylpyrazine: A Technical Guide.

-

Adams, T. B., et al. (2008). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Food and Chemical Toxicology, 46(4), 1245-1250.

- Pelosi, P., et al. (1982). Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine. Biochemical Journal, 201(1), 245-248.

- Chemos GmbH&Co.KG. (n.d.).

- Thermo Fisher Scientific. (2009).

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 7. tdx.cat [tdx.cat]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]

- 10. 2-ISOBUTYL-3-METHOXYPYRAZINE NATURAL EU [ventos.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Odor Detection Thresholds & References [leffingwell.com]

- 13. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Natural occurrence of 2-ethyl-3-isobutylpyrazine in cocoa and chocolate

An In-depth Technical Guide to the Natural Occurrence of Key Alkylpyrazines in Cocoa and Chocolate

Abstract

Alkylpyrazines are a class of potent, nitrogen-containing heterocyclic aroma compounds paramount to the characteristic flavor profile of numerous thermally processed foods, including cocoa and chocolate. Their formation, primarily through the Maillard reaction and Strecker degradation during the roasting of cocoa beans, is a critical determinant of final product quality. This technical guide provides a comprehensive overview of the chemistry, formation, and analysis of key alkylpyrazines that define chocolate aroma. While the specific compound 2-ethyl-3-isobutylpyrazine is not a documented key odorant in cocoa, this guide will focus on structurally significant and sensorially impactful pyrazines that are naturally present, such as 2-ethyl-3,5-dimethylpyrazine and 2-isobutyl-3-methoxypyrazine. We will explore the generation of their essential precursors during fermentation, delve into the mechanistic details of their formation during roasting, describe their distinct sensory attributes, and provide detailed protocols for their extraction and quantification. This document is intended for researchers and scientists in food chemistry and product development, offering field-proven insights into the molecular basis of one of the world's most complex and desired flavors.

Introduction to Alkylpyrazines in Chocolate Flavor

The alluring aroma of chocolate is not the result of a single molecule, but rather a complex orchestra of over 600 volatile compounds.[1] Among these, alkylpyrazines are of primary importance, contributing the foundational roasted, nutty, and cocoa-specific notes that consumers expect.[2] These compounds are not present in the raw cocoa bean but are generated during the crucial roasting step from precursors developed during fermentation.[3] The specific type and concentration of pyrazines formed are influenced by the bean's genetic origin, fermentation practices, and the time-temperature profile of the roast.[4]

It is a common misconception that a wide array of alkyl combinations are prevalent. A query regarding 2-ethyl-3-isobutylpyrazine, for instance, leads to a notable finding: this specific compound is not reported in literature as a naturally occurring, key aroma constituent of cocoa or chocolate. However, the structural motifs of this query—the ethyl and isobutyl groups—are indeed present in other highly significant pyrazines. The presence of an ethyl group, for example, is crucial in compounds like 2-ethyl-3,5-dimethylpyrazine, which imparts a characteristic potato-chip-like aroma.[5] Similarly, the isobutyl group is the defining feature of 2-isobutyl-3-methoxypyrazine, a potent odorant with a distinct bell pepper-like, earthy aroma found in fresh cocoa pulp and, in trace amounts, in the final product.[4]

This guide will, therefore, focus on the well-documented and sensorially vital alkylpyrazines in cocoa, providing a scientifically grounded exploration of their origins and impact.

The Genesis of Flavor: Precursor Formation in Cocoa Fermentation

The potential for chocolate flavor is born during the fermentation of fresh cocoa beans. This complex microbiological process, involving yeasts, lactic acid bacteria, and acetic acid bacteria, is responsible for breaking down the sugar-rich pulp surrounding the beans and, crucially, initiating biochemical changes within the bean cotyledon.[6]

From a flavor chemistry perspective, the most critical outcome of fermentation is proteolysis—the breakdown of storage proteins into peptides and free amino acids.[5] These amino acids, along with reducing sugars (fructose and glucose) also made available during fermentation, are the essential precursors for the Maillard reaction during roasting.[3] The specific pool of free amino acids generated during fermentation dictates the types of pyrazines that can be formed. For example:

-

Alanine is the precursor to the ethyl group found in many cocoa pyrazines.[5]

-

Leucine and Isoleucine are the precursors to isobutyl and sec-butyl groups, respectively.

-

Valine is the precursor to the isopropyl group.[5]

Therefore, a well-controlled fermentation is not merely for pulp removal and microbial stabilization; it is a fundamental step in creating the chemical building blocks required for the subsequent thermal generation of flavor.

The Core Chemistry: Formation of Key Alkylpyrazines during Roasting

Roasting is the pyrolytic process where the flavorless precursors from fermentation are transformed into the hundreds of volatile compounds that constitute the final chocolate aroma. This transformation is primarily driven by the Maillard reaction and the associated Strecker degradation.[3]

The Maillard Reaction & Strecker Degradation

The Maillard reaction is a non-enzymatic browning reaction that begins with the condensation of a carbonyl group (from a reducing sugar) and an amino group (from an amino acid). This leads to a cascade of reactions, producing a wide array of products, including key intermediates called α-aminoketones.

The Strecker degradation is a component of the broader Maillard reaction. It involves the interaction of an α-amino acid with a dicarbonyl compound. This reaction produces a "Strecker aldehyde" (which contributes to the overall aroma) and an α-aminoketone. These α-aminoketones are the direct building blocks of pyrazines. Two α-aminoketone molecules can condense, oxidize, and dehydrate to form a dihydropyrazine, which then oxidizes to the stable, aromatic alkylpyrazine.[5]

Formation Pathways of Dominant Alkylpyrazines

The specific structure of the reacting amino acids determines the substitution pattern on the final pyrazine ring.

-

Formation of 2-Ethyl-3,5-dimethylpyrazine: This potent odorant is formed from the reaction involving the amino acid Alanine . The Strecker degradation of alanine produces the Strecker aldehyde acetaldehyde and the α-aminoketone 1-amino-propan-2-one. The condensation of these intermediates, along with those derived from other simple amino acids like glycine, leads to the formation of pyrazines bearing ethyl and methyl groups.

-

Formation of 2-Isobutyl-3-methoxypyrazine: While primarily associated with raw grapes and vegetables, 2-isobutyl-3-methoxypyrazine has been identified as a potent odorant in fresh cocoa pulp.[4] Its formation pathway involves the amino acid Leucine , which provides the isobutyl side chain. The final step is a methylation of the hydroxyl precursor (2-hydroxy-3-isobutylpyrazine) by an O-methyltransferase enzyme, which is more common in biological systems than in high-temperature roasting.[7] Its presence in finished chocolate is typically in very low, often sub-threshold, concentrations.

Sensory Significance and Olfactory Profile

Alkylpyrazines are characterized by their extremely low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, meaning minute concentrations can have a significant impact on the overall aroma.[3] The specific alkyl substituents dramatically influence the perceived scent.

-

2,5-Dimethylpyrazine: Nutty, roasted, earthy.[3]

-

2,3,5-Trimethylpyrazine: Roasted, nutty, cocoa-like.

-

2,3,5,6-Tetramethylpyrazine: Deep roasted, cocoa, coffee-like. This is often the most abundant pyrazine in well-roasted beans.[8]

-

2-Ethyl-3,5-dimethylpyrazine: Described as having a distinctive potato-chip-like, earthy aroma.

-

2-Isobutyl-3-methoxypyrazine: Possesses a very potent green bell pepper, earthy, and pea-pod aroma.[4]

The final chocolate flavor is a result of the precise balance and interplay of these and other pyrazines, alongside other compound classes like aldehydes, esters, and ketones. The "pyrazinic ratios," such as the ratio of trimethylpyrazine to tetramethylpyrazine, are sometimes used as quality markers to gauge the extent of the roast.[5]

Analytical Methodologies for Quantification

The accurate identification and quantification of volatile pyrazines in a complex, fatty matrix like chocolate requires sensitive and robust analytical techniques. The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS), preceded by a headspace extraction technique to isolate the volatile compounds from the non-volatile matrix.[9]

Data Presentation: Representative Concentrations

The following table summarizes quantitative data for key odor-active pyrazines found in a representative cocoa powder sample, as determined by stable isotope dilution assays.

| Compound Name | Concentration (µg/kg) | Odor Threshold (µg/kg in oil) | Odor Activity Value (OAV) | Aroma Description | Reference |

| 2-Ethyl-3,5-dimethylpyrazine | 1.5 | 0.009 | 167 | Potato-chip-like, earthy | |

| 2,3-Diethyl-5-methylpyrazine | 0.40 | 0.002 | 200 | Earthy, roasted | |

| 2-Ethyl-3,6-dimethylpyrazine | 3.5 | - | - | Roasted | |

| 2-Isobutyl-3-methoxypyrazine | 0.0015 | 0.00004 | 38 | Bell pepper, earthy |

OAV = Concentration / Odor Threshold. An OAV > 1 indicates the compound likely contributes to the overall aroma.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol describes a self-validating system for the routine analysis of pyrazines in chocolate.

Objective: To extract, separate, and identify key alkylpyrazines from a solid chocolate matrix.

Causality: Headspace Solid-Phase Microextraction (HS-SPME) is chosen as it is a solventless, non-destructive technique ideal for isolating volatile and semi-volatile analytes from a complex sample headspace, mimicking olfactory perception.[6] GC-MS provides high-resolution separation (GC) and definitive identification based on mass spectra (MS).[10]

Methodology:

-

Sample Preparation:

-

Finely chop or grate 5.0 g of the chocolate sample.

-

Immediately transfer the sample into a 20 mL glass headspace vial. The rationale for immediate transfer is to minimize the loss of highly volatile compounds.

-

Seal the vial with a magnetic screw cap containing a PTFE/Silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Equilibrate the sample at 60 °C for 15 minutes with agitation. This temperature melts the chocolate and facilitates the release of volatiles into the headspace without inducing thermal degradation that could create analytical artifacts.[6]

-

Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the vial's headspace for 45 minutes at 60 °C. This fiber coating is effective for trapping a broad range of analytes, including the target pyrazines.[6]

-

-

GC-MS Analysis:

-

Immediately after extraction, the SPME fiber is automatically transferred to the GC inlet for thermal desorption.

-

Injector: Set to 240 °C in splitless mode for 4 minutes. This ensures the complete and rapid transfer of analytes from the fiber to the GC column.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 45 °C, hold for 10 minutes.

-

Ramp: Increase at 10 °C/min to 295 °C.

-

Hold: Maintain 295 °C for 5 minutes. This program provides good separation of the target analytes.[6]

-

-

Mass Spectrometer:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra against a reference library (e.g., NIST) and authenticated chemical standards.

-

For quantification, use an internal standard method (e.g., with a deuterated pyrazine analog) to construct a calibration curve and ensure accuracy.

-

Implications for the Chocolate Industry

A deep understanding of alkylpyrazine chemistry is not merely an academic exercise; it has profound practical implications for quality control and product innovation in the chocolate industry.

-

Roasting Optimization: By monitoring the formation of specific pyrazines and their ratios, manufacturers can fine-tune roasting profiles (time and temperature) to achieve a desired and consistent flavor profile. For example, a longer or higher-temperature roast will generally favor the formation of tetramethylpyrazine, leading to a more intense roasted flavor.[5]

-

Bean Sourcing and Fermentation QC: The precursor profile of unroasted beans determines their flavor potential. Analyzing the free amino acid content of fermented beans can predict the likely pyrazine profile after roasting, serving as an upstream quality control metric.

-

Flavor Innovation: Understanding the specific sensory contributions of individual pyrazines allows for more targeted flavor development. For example, if a nuttier profile is desired, processing conditions could be adjusted to favor the formation of dimethyl- and trimethylpyrazines.

Conclusion

The natural occurrence of alkylpyrazines is fundamental to the sensory identity of cocoa and chocolate. While the specific compound 2-ethyl-3-isobutylpyrazine is not a recognized contributor, the underlying chemistry of its structural components is vividly represented in other key odorants like 2-ethyl-3,5-dimethylpyrazine. The formation of these potent aroma molecules is a direct consequence of controlled processing, beginning with the generation of amino acid precursors during fermentation and culminating in their transformation via the Maillard reaction during roasting. By leveraging robust analytical methodologies such as HS-SPME-GC-MS, researchers and manufacturers can deconstruct this complex flavor, enabling a more precise approach to quality control and the development of new and consistent chocolate experiences.

References

-

Chetschik, I., et al. (2021). Aroma Properties of Cocoa Fruit Pulp from Different Origins. MDPI. [Link]

-

Cherniienko, D., et al. (2022). The aroma profile of the pyrazines found in cocoa and chocolate. ResearchGate. [Link]

-

Counet, C., et al. (2004). Identification of the Key Aroma Compounds in Cocoa Powder Based on Molecular Sensory Correlations. Journal of Agricultural and Food Chemistry. [Link]

-

Kalinowska, M., et al. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Semantic Scholar. [Link]

-

Jinap, S., et al. (1995). Formation of Methyl Pyrazine during Cocoa Bean Fermentation. Pertanika Journal of Tropical Agricultural Science. [Link]

-

Bicchi, C., et al. (2008). Cocoa Quality and Processing: A Study by Solid-phase Microextraction and Gas Chromatography Analysis of Methylpyrazines. ResearchGate. [Link]

-

Shimadzu Corporation. (n.d.). Analysis of aroma compounds in chocolate formulated from cacaos of different geographical origins using SPME Arrow-GC-MS. Shimadzu. [Link]

-

Jinap, S., et al. (1995). Formation of Methyl Pyrazine during Cocoa Bean Fermentation. CORE. [Link]

-

Bonvehí, J. S. (2005). Headspace gas chromatography-mass spectrometry determination of alkylpyrazines in cocoa liquor samples. ResearchGate. [Link]

-

D'Acampora Zellner, B., et al. (2005). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. SciELO. [Link]

-

Misnawi, et al. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. SciSpace. [Link]

-

Smith, R. L., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology. [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-3-methyl pyrazine. The Good Scents Company. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isobutyl-3-methoxypyrazine. PubChem. [Link]

-

JECFA. (2001). Pyrazine Derivatives. INCHEM. [Link]

-

Ascrizzi, R., et al. (2021). Comparison of the Chemical and Sensorial Evaluation of Dark Chocolate Bars. MDPI. [Link]

-

Guillaumie, S., et al. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant Physiology. [Link]

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

Difference between alkylpyrazines and methoxypyrazines in flavor chemistry

Executive Summary

In the landscape of nitrogen-heterocycles, pyrazines represent a bifurcated class of compounds where a subtle structural modification—the presence of an oxygen atom—dictates a massive shift in biological origin, sensory potency, and analytical complexity.

This guide delineates the critical distinctions between Alkylpyrazines (APs) and Methoxypyrazines (MPs). While APs are thermally derived markers of the Maillard reaction associated with "roasted" notes, MPs are potent biological signaling molecules (semiochemicals) with "green" profiles and odor thresholds nearly a million-fold lower. For drug development professionals, MPs offer a unique case study in ligand-receptor specificity (GPCR OR5K1) and ultra-trace bioanalysis, paralleling the rigor required for genotoxic impurity quantification.

Molecular Architecture & Physicochemical Properties

The pyrazine core is a 1,4-diazine ring. The functional divergence arises from the substituents at the C2 and C3 positions.

| Feature | Alkylpyrazines (APs) | Methoxypyrazines (MPs) |

| General Structure | Di-, tri-, or tetra-alkyl substituted (Methyl, Ethyl). | 2-methoxy-3-alkyl substituted (Isopropyl, Isobutyl).[1][2][3][4][5][6][7] |

| Electronic Nature | Electron-rich ring; basicity influenced by alkyl donation. | Methoxy group adds electron density but steric bulk at C2 defines receptor fit. |

| Volatility | Moderate to High. | High volatility but often matrix-bound (lipophilic). |

| Key Example | 2,3,5-Trimethylpyrazine (Nutty/Earthy) | 2-Isobutyl-3-methoxypyrazine (IBMP) (Bell Pepper) |

Mechanistic Divergence: Thermal Chaos vs. Enzymatic Precision

The fundamental difference lies in their genesis. APs are products of chemical chaos (entropy), while MPs are products of biological order (enzymatic selectivity).

Alkylpyrazines: The Maillard Reaction

APs are formed during thermal processing (>100°C).[8] The mechanism involves the Strecker Degradation of amino acids in the presence of dicarbonyls (from sugar fragmentation).

-

Precursors: Amino acids (Alanine, Glycine) + Reducing Sugars.

-

Mechanism: Condensation

Strecker Aldehyde formation

Methoxypyrazines: Biosynthetic Pathways

MPs are secondary metabolites synthesized in plants (e.g., Vitis vinifera, Capsicum) and insects (pheromones).[3] The pathway is highly specific, utilizing amino acids as the alkyl backbone source.

-

Precursors: Leucine (for Isobutyl), Valine (for Isopropyl), Glycine/Methionine (Methylation source).

-

Mechanism: Condensation of amino acid amides

Hydroxypyrazine intermediate

Visualization: Comparative Formation Pathways

Caption: Figure 1. Divergent formation pathways. Alkylpyrazines arise from thermal Strecker degradation, while Methoxypyrazines are enzymatically synthesized via O-methylation of hydroxypyrazine precursors.

Psychophysics & Receptor Biology

For researchers, the most striking difference is the Odor Threshold (OT) . MPs are among the most potent odorants known, detectable at parts-per-trillion (ppt) levels, whereas APs typically require parts-per-million (ppm) or billion (ppb).

The GPCR Connection (OR5K1)

Recent studies have identified OR5K1 , a specific G-protein coupled receptor, as the primary sensor for pyrazines.

-

Ligand Specificity: The receptor shows high affinity for the semi-rigid, lipophilic structure of MPs. The methoxy group is critical for hydrogen bonding or specific steric fit within the receptor pocket.

-

Pharma Relevance: Understanding this high-affinity ligand-receptor interaction serves as a model for designing highly potent heterocyclic drugs.

Comparative Sensory Data

| Compound | Type | Odor Quality | Threshold (Water) | Biological Role |

| 2,5-Dimethylpyrazine | Alkyl | Potato, Cocoa, Roasted | ~1,800 ng/L (1.8 ppm) | None (Thermal artifact) |

| 2,3,5-Trimethylpyrazine | Alkyl | Nutty, Baked Potato | ~400 ng/L | None (Thermal artifact) |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Methoxy | Green Pepper, Vine Stems | 2 ng/L (2 ppt) | Semiochemical / Warning Odor |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | Methoxy | Asparagus, Earthy | 2 ng/L (2 ppt) | Semiochemical (Ladybug taint) |

Note: The threshold difference is approximately 3-6 orders of magnitude.

Analytical Methodologies

The analysis of MPs presents a "needle in a haystack" challenge similar to genotoxic impurity analysis in pharmaceuticals. While APs can often be detected via standard GC-MS (SCAN mode), MPs require enrichment and specific detection due to their trace levels.

Extraction Challenges

-

Alkylpyrazines: High concentration allows for simple Liquid-Liquid Extraction (LLE) or Headspace (HS).

-

Methoxypyrazines: Require extensive enrichment.

-

SPME (Solid Phase Microextraction): DVB/CAR/PDMS fibers are standard.

-

SBSE (Stir Bar Sorptive Extraction): Higher phase ratio for better recovery of trace MPs.

-

SIDA (Stable Isotope Dilution Assay): Mandatory for MPs. Use deuterated standards (

-IBMP) to correct for matrix effects and extraction variance.

-

Detection Protocols

-

GC-MS (SIM Mode): Essential for MPs. Monitor specific ions (e.g., m/z 124, 151 for IBMP).

-

GC-MS/MS (Triple Quad): The gold standard for complex matrices (wine, blood plasma) to eliminate noise.

-

MDGC (Multidimensional GC): Heart-cutting techniques to separate MPs from co-eluting solvent peaks or major volatiles.

Visualization: High-Sensitivity Workflow for MPs

Caption: Figure 2. Trace analysis workflow for Methoxypyrazines. The use of deuterated internal standards (SIDA) and selective ion monitoring (SIM/MRM) is critical for ppt-level quantification.

Experimental Protocol: Simultaneous Determination

Objective: Quantify trace methoxypyrazines in the presence of high-abundance alkylpyrazines using HS-SPME-GC-MS.

Reagents:

-

Standards: IBMP, IPMP, 2,3,5-Trimethylpyrazine.

-

Internal Standard: 3-isobutyl-2-methoxy-(

)-pyrazine. -

Matrix: 12% Ethanol model solution or Phosphate Buffer (pH 7).

Step-by-Step Methodology:

-

Sample Prep: Aliquot 10 mL of sample into a 20 mL headspace vial.

-

Modification: Add 3g NaCl (to induce "salting out" effect, increasing volatility of lipophilic MPs).

-

Spiking: Add 10 µL of

-IBMP (100 ppb stock) to achieve final conc of 100 ppt equivalent. -

Equilibration: Agitate at 500 rpm at 40°C for 10 mins.

-

Extraction: Expose SPME fiber (DVB/CAR/PDMS 50/30 µm) to headspace for 45 mins at 40°C.

-

Desorption: Inject into GC inlet (splitless mode) at 240°C for 5 mins.

-

GC Parameters:

-

Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

-

Oven: 40°C (5 min)

5°C/min to 230°C.

-

-

MS Parameters:

-

SIM Group 1 (APs): m/z 122, 108 (Trimethylpyrazine).

-

SIM Group 2 (MPs): m/z 124 (IBMP Quant), 127 (

-IBMP Quant), 151 (IBMP Qual).

-

Validation Check: The ratio of Target Ion/Qual Ion must be within ±20% of the reference standard.

References

-

Buttery, R. G., et al. (1969). "Characterization of some volatile constituents of bell peppers." Journal of Agricultural and Food Chemistry. Link

-

Polaskova, P., Herszage, J., & Ebeler, S. E. (2008). "Wine flavor: chemistry in a glass." Chemical Society Reviews. Link

-